2-Amino-3-benzyloxypyridine
Overview
Description
2-Amino-3-benzyloxypyridine is a heterocyclic compound with the molecular formula C12H12N2O. It is known for its role as an inhibitor of mitogen-activated protein kinase p38α activity . This compound is utilized in various chemical syntheses and has significant applications in scientific research.
Scientific Research Applications
2-Amino-3-benzyloxypyridine is widely used in scientific research due to its inhibitory effects on mitogen-activated protein kinase p38α . It is used in:
Chemistry: As a building block in the synthesis of complex heterocyclic compounds.
Biology: In studies involving kinase inhibition and signal transduction pathways.
Medicine: Potential therapeutic applications due to its kinase inhibitory properties.
Industry: Used in the synthesis of pharmaceutical intermediates and other fine chemicals.
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-benzyloxypyridine is the mitogen-activated protein kinase p38α . This kinase plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
This compound acts as an inhibitor of the mitogen-activated protein kinase p38α . By inhibiting this kinase, it can modulate the cellular responses controlled by this protein.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of p38α. This could result in altered cellular responses to stress and inflammation, though the specific effects would depend on the context of the cells and tissues involved .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and polarity of the environment , as well as the presence of other molecules that could interact with this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Amino-3-benzyloxypyridine is known to interact with various biomolecules. It has been identified as an inhibitor of the mitogen-activated protein kinase p38α . This interaction suggests that this compound may play a role in biochemical reactions involving this enzyme .
Cellular Effects
Its role as an inhibitor of mitogen-activated protein kinase p38α suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its inhibitory effect on mitogen-activated protein kinase p38α suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-benzyloxypyridine can be synthesized from 2-Amino-3-hydroxypyridine and benzyl chloride. The reaction involves the substitution of the hydroxyl group with a benzyloxy group under controlled conditions . Another method involves the condensation of this compound with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the amino group can be replaced by other functional groups.
Condensation Reactions: It can condense with diethyl ethoxymethylene malonate to form pyrido[1,2-a]pyrimidin-4-one derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include benzyl chloride and other alkylating agents.
Condensation Reactions: Diethyl ethoxymethylene malonate is used under basic conditions.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Condensation Reactions: Products include pyrido[1,2-a]pyrimidin-4-one derivatives.
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-chloropyridine
- 2-Amino-3-bromopyridine
Comparison: 2-Amino-3-benzyloxypyridine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and biological activities compared to its analogs. For instance, the benzyloxy group enhances its ability to inhibit mitogen-activated protein kinase p38α, making it more effective in certain applications .
Properties
IUPAC Name |
3-phenylmethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCBWICNRJLKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178748 | |
Record name | 3-Benzyloxy-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24016-03-3 | |
Record name | 2-Amino-3-benzyloxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24016-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-benzyloxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24016-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyloxy-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyloxy-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-3-BENZYLOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYW7T7718Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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